5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid
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Overview
Description
5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The structural resemblance between the imidazopyridine ring system and purines has prompted extensive biological investigations to assess their therapeutic significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents. One common method includes the condensation-dehydration reactions of pyridine-2,3-diamine with carboxylic acids under oxidative conditions . Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The specific industrial methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the nitrogen and carbon atoms in the imidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazopyridines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA neurotransmission, leading to sedative and anxiolytic effects. Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but differs in the position of the nitrogen atoms in the fused ring system.
Imidazo[1,5-a]pyridine: Another isomer with different biological activities.
Imidazo[1,2-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
5-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the resulting biological activities. Its ability to modulate GABA A receptors and inhibit proton pumps distinguishes it from other imidazopyridine derivatives .
Properties
CAS No. |
954218-95-2 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-3-5-6(9-4)11-7(10-5)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI Key |
BQOAFXFDGSTMQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)NC(=N2)C(=O)O |
Origin of Product |
United States |
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